An In-depth Technical Guide to 4-Allyloxyphenylacetic Acid (CAS 72224-22-7)
An In-depth Technical Guide to 4-Allyloxyphenylacetic Acid (CAS 72224-22-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Allyloxyphenylacetic acid, a molecule of interest in medicinal chemistry and organic synthesis. Drawing upon established chemical principles and data from analogous structures, this document aims to serve as a valuable resource for professionals in the field.
Molecular Structure and Physicochemical Properties
4-Allyloxyphenylacetic acid is a bifunctional organic compound featuring a phenylacetic acid core substituted with an allyloxy group at the para position. This unique combination of a carboxylic acid and an allyl ether imparts a distinct set of chemical characteristics that are valuable for further chemical modifications and potential biological activity.
Structural Representation:
Caption: Chemical structure of 4-Allyloxyphenylacetic acid.
Physicochemical Data Summary:
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 72224-22-7 | Registry Number |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Appearance | Likely a white to off-white solid | Analogy to similar phenylacetic acid derivatives[1] |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water. | General solubility of carboxylic acids |
| Melting Point | Not available. Expected to be in the range of other substituted phenylacetic acids. | |
| Boiling Point | Not available. |
Synthesis and Manufacturing
While a specific, optimized industrial synthesis for 4-Allyloxyphenylacetic acid is not widely published, a robust and logical synthetic route can be devised from readily available starting materials, primarily 4-hydroxyphenylacetic acid and an allyl halide. This approach is a standard Williamson ether synthesis, a reliable and well-understood reaction in organic chemistry.
Proposed Synthetic Pathway:
The most direct synthesis involves the O-alkylation of 4-hydroxyphenylacetic acid with an allyl halide (e.g., allyl bromide) in the presence of a suitable base.
Caption: Proposed synthesis of 4-Allyloxyphenylacetic acid via Williamson ether synthesis.
Detailed Experimental Protocol (Exemplary):
-
Reaction Setup: To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 2-3 equivalents).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide. To this mixture, add allyl bromide (1.1-1.2 equivalents) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-Allyloxyphenylacetic acid.
Causality behind Experimental Choices:
-
Choice of Base: A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the carboxylic acid. For less reactive systems, a stronger base like sodium hydride could be employed, though this would also deprotonate the carboxylic acid.
-
Choice of Solvent: A polar aprotic solvent like acetone or DMF is ideal as it can dissolve the ionic phenoxide intermediate and the organic reactants, facilitating the SN2 reaction.
-
Stoichiometry: A slight excess of the allyl bromide is used to ensure complete consumption of the starting phenol.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available spectra for 4-Allyloxyphenylacetic acid, the following are predicted characteristic peaks based on the analysis of its functional groups and comparison with similar molecules.
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale/Comparison |
| ~10-12 | Singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets.[2] |
| ~6.8-7.2 | Multiplet | 4H | Aromatic protons | The aromatic protons will likely appear as two doublets due to the para-substitution pattern. |
| ~5.9-6.1 | Multiplet | 1H | -O-CH₂-CH =CH₂ | The internal vinyl proton is coupled to both the terminal vinyl protons and the allylic protons.[3] |
| ~5.2-5.4 | Multiplet | 2H | -O-CH₂-CH=CH₂ | The terminal vinyl protons will show geminal and vicinal coupling.[3] |
| ~4.5 | Doublet | 2H | -O-CH₂ -CH=CH₂ | The allylic protons are coupled to the internal vinyl proton.[3] |
| ~3.6 | Singlet | 2H | -CH₂ -COOH | The methylene protons adjacent to the carboxylic acid and the aromatic ring. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Assignment | Rationale/Comparison |
| ~175-180 | C =O | Carboxylic acid carbonyl carbon. |
| ~157 | Ar-C -O | Aromatic carbon attached to the ether oxygen. |
| ~133 | -O-CH₂-C H=CH₂ | Internal vinyl carbon. |
| ~130 | Ar-C H | Aromatic methine carbons. |
| ~125 | Ar-C -CH₂ | Aromatic quaternary carbon attached to the acetic acid moiety. |
| ~118 | -O-CH₂-CH=C H₂ | Terminal vinyl carbon. |
| ~115 | Ar-C H | Aromatic methine carbons. |
| ~69 | -O-C H₂-CH=CH₂ | Allylic carbon. |
| ~40 | -C H₂-COOH | Methylene carbon of the acetic acid moiety. |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H stretch | Broad band characteristic of a carboxylic acid O-H.[4] |
| ~1700 | C=O stretch | Strong absorption for the carboxylic acid carbonyl.[4] |
| ~1640 | C=C stretch | Alkene stretch of the allyl group. |
| ~1600, ~1500 | C=C stretch | Aromatic ring stretches. |
| ~1240 | C-O stretch | Asymmetric stretch of the aryl ether. |
| ~1030 | C-O stretch | Symmetric stretch of the aryl ether. |
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): Expected at m/z = 192.
-
Key Fragmentation Patterns:
-
Loss of the allyl group (-41) to give a fragment at m/z = 151.
-
Loss of the carboxylic acid group (-45) to give a fragment at m/z = 147.
-
A base peak corresponding to the tropylium ion or a rearranged equivalent may be observed.
-
Chemical Reactivity and Potential Transformations
The reactivity of 4-Allyloxyphenylacetic acid is governed by its three primary functional components: the carboxylic acid, the allyl ether, and the aromatic ring.
Reactions of the Carboxylic Acid Group:
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.
-
Amide Formation: Reaction with amines, often facilitated by coupling reagents like DCC or EDC, will yield the corresponding amides. This is a crucial transformation in drug development for modifying solubility and biological activity.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-allyloxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Allyl Ether Group:
-
Claisen Rearrangement: A key reaction of allyl aryl ethers is the Claisen rearrangement, which occurs upon heating.[5] This[1][1]-sigmatropic rearrangement would yield 2-allyl-4-hydroxyphenylacetic acid. This transformation provides a pathway to introduce functionality at the ortho position of the phenyl ring.[5][6]
Caption: Claisen rearrangement of 4-Allyloxyphenylacetic acid.
-
Deprotection (Cleavage of the Allyl Group): The allyl group can be removed to regenerate the parent phenol, 4-hydroxyphenylacetic acid, using various reagents, including palladium catalysts.[7] This makes the allyloxy group a useful protecting group for the phenol functionality.
Reactions of the Aromatic Ring:
-
Electrophilic Aromatic Substitution: The allyloxy group is an ortho, para-directing activator. Further electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) will primarily occur at the positions ortho to the allyloxy group (positions 3 and 5).
Applications in Drug Discovery and Development
Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, serving as scaffolds for a variety of therapeutic agents.[8][9] The bifunctional nature of 4-Allyloxyphenylacetic acid makes it a versatile building block for the synthesis of novel drug candidates.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the phenylacetic acid scaffold.[8] Modifications of 4-Allyloxyphenylacetic acid could lead to new NSAIDs with potentially improved efficacy or side-effect profiles.
-
Anticonvulsants: Recent studies have shown that certain phenoxyacetic acid derivatives possess anticonvulsant properties.[10] The structural features of 4-Allyloxyphenylacetic acid make it a candidate for exploration in this area.
-
Metabolic Disorders: Phenylacetic acid derivatives have been investigated as agonists for liver X receptors (LXRs), which play a role in cholesterol metabolism, suggesting potential applications in atherosclerosis.[11]
Role as a Synthetic Intermediate:
The dual functionality of 4-Allyloxyphenylacetic acid allows for its use as a versatile intermediate in multi-step syntheses. The carboxylic acid provides a handle for conjugation to other molecules, while the allyl group can be used for further functionalization or as a protecting group.
Safety and Handling
-
Hazard Classification (Predicted):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or with a fume hood.
-
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Move person to fresh air.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Conclusion
4-Allyloxyphenylacetic acid is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its synthesis is straightforward, and its multiple functional groups offer a wide range of possibilities for chemical modification. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its handling, characterization, and application based on established chemical principles and data from analogous compounds. As research in medicinal chemistry continues to evolve, versatile building blocks like 4-Allyloxyphenylacetic acid will undoubtedly play a crucial role in the development of new therapeutic agents.
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